N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
Description
N-[2-(1H-Pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a pyrazole moiety linked via an ethylamine chain. The pyrazole group, a five-membered aromatic ring with two adjacent nitrogen atoms, enhances molecular interactions through hydrogen bonding and π-π stacking. While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds suggest that its synthesis likely involves nucleophilic substitution or condensation reactions between 2-aminobenzothiazole and a pyrazole-containing alkylating agent under reflux conditions .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-5-11-10(4-1)15-12(17-11)13-7-9-16-8-3-6-14-16/h1-6,8H,7,9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKIRQAYUJOEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCN3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine typically involves the formation of the pyrazole and benzothiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The benzothiazole ring can be formed through the reaction of 2-aminothiophenol with a suitable aldehyde . The final step involves coupling these two rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine
- Molecular Formula : C12H12N4S
- Molecular Weight : 244.32 g/mol
- CAS Number : 1177316-74-3
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 71 Ų |
These properties suggest that N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has a moderate level of polarity and the potential for various interactions in biological systems.
Pharmaceutical Development
This compound has garnered attention in the pharmaceutical industry due to its potential as a bioactive compound. Its structure allows for various modifications that can enhance its pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit anticancer properties. A study demonstrated that similar compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. The pyrazole moiety is known to enhance the selectivity of these compounds towards cancer cells, making this compound a candidate for further investigation as an anticancer agent.
Agricultural Applications
The compound may also serve as a precursor for developing agrochemicals, particularly fungicides and herbicides. Benzothiazole derivatives are known for their antifungal properties, which can be beneficial in protecting crops from various pathogens.
Case Study: Fungicidal Properties
In agricultural studies, compounds similar to this compound have shown effectiveness against several fungal strains. Such findings encourage the exploration of this compound's efficacy against specific agricultural pests.
Material Science
The unique chemical structure of this compound opens avenues for its use in material science, particularly in synthesizing polymers and nanomaterials.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating benzothiazole into polymer matrices can enhance thermal stability and mechanical properties. This suggests that the compound could be utilized to develop advanced materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with DNA replication .
Comparison with Similar Compounds
Key Observations:
Electron-Donating Groups (e.g., methoxy ): Improve solubility and may modulate metabolic stability. Heterocyclic Linkers: Pyridine and imidazole groups introduce additional hydrogen-bonding sites and π-stacking capabilities.
Synthetic Yields :
- The analog in achieved a 53.08% yield using acetonitrile reflux . The target compound’s synthesis may require optimization of reaction time, solvent, and stoichiometry to improve efficiency.
Biological Relevance :
- Benzothiazoles with pyridinylmethyl or imidazole groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The target compound’s pyrazole-ethyl chain could offer a unique pharmacophore profile for targeting enzymes like cyclooxygenase or cytochrome P450.
Biological Activity
N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine, also known as 6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the following chemical formula and characteristics:
| Property | Value |
|---|---|
| CAS Number | 1177361-72-6 |
| Molecular Formula | C12H11FN4S |
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | N-(2-(1H-pyrazol-1-yl)ethyl)-6-fluorobenzo[d]thiazol-2-amine |
Synthesis
The synthesis of this compound typically involves the reaction of 6-fluorobenzothiazole derivatives with pyrazole derivatives under controlled conditions to yield the target compound. This method allows for the introduction of various substituents on the benzothiazole ring, which can significantly influence biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antitumor properties. Research indicates that these compounds can inhibit key pathways involved in tumor growth and metastasis. For instance, they have shown inhibitory effects against BRAF(V600E) mutations and other receptor tyrosine kinases involved in cancer progression .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
Antibacterial Activity
The compound has demonstrated antibacterial properties against various strains of bacteria. Mechanistic studies suggest that it may disrupt bacterial cell membranes, leading to cell lysis and death . This activity positions it as a candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole or pyrazole moieties can enhance potency and selectivity for specific biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency against certain cancer cell lines |
| Alkyl chain length | Affects solubility and bioavailability |
Case Study 1: Antitumor Efficacy
In a study evaluating a series of pyrazole derivatives, this compound was found to significantly inhibit tumor cell proliferation in vitro. The IC50 value was determined to be in the low micromolar range, indicating strong antitumor potential .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into its anti-inflammatory effects revealed that treatment with this compound led to a marked decrease in LPS-induced TNF-alpha production in macrophages. This suggests a mechanism involving the modulation of immune responses, potentially useful for chronic inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
